2-(2-Hydroxyethoxy)phenol

Catalog No.
S704080
CAS No.
4792-78-3
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethoxy)phenol

CAS Number

4792-78-3

Product Name

2-(2-Hydroxyethoxy)phenol

IUPAC Name

2-(2-hydroxyethoxy)phenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2

InChI Key

AMCOCUDBDKVWRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OCCO

Canonical SMILES

C1=CC=C(C(=C1)O)OCCO

Synthesis Precursor:

2-(2-Hydroxyethoxy)phenol has been used as a precursor molecule in the synthesis of various complex chemical structures for scientific research purposes. One example is its use in the preparation of macrocyclic lipophilic benzocrown ethers []. These crown ethers are cyclic molecules with specific properties that allow them to bind and transport ions, making them valuable tools in various areas of research, including studying ion transport mechanisms and developing sensors.

2-(2-Hydroxyethoxy)phenol, also known as 2-(2-hydroxyethoxy)phenol or by its chemical formula C₈H₁₀O₃, is an aromatic compound featuring a phenolic structure with a hydroxyethoxy substituent. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a phenol ring and an ethoxy group (-O-CH₂-CH₂-OH) that enhances its solubility in water and biological environments. Its molecular weight is approximately 154.16 g/mol, and it has a complex structure that allows for various interactions and applications in both chemical and biological contexts .

Typical of phenolic compounds, particularly electrophilic aromatic substitution. The hydroxyl group on the phenolic ring increases the nucleophilicity of the aromatic system, allowing for reactions such as:

  • Halogenation: The compound can undergo bromination or chlorination, leading to polysubstitution products.
  • Acylation and Alkylation: It can react with acylating agents or alkyl halides to form various substituted derivatives.
  • Esterification: Reaction with carboxylic acids can yield esters, which are useful in various applications.

For example, when treated with sodium hydroxide, it can be converted into sodium phenate, demonstrating its acidic properties .

Research indicates that 2-(2-Hydroxyethoxy)phenol exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems. Additionally, its structure suggests possible antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of this compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological exploration .

Several methods exist for synthesizing 2-(2-Hydroxyethoxy)phenol:

  • Direct Alkylation: Phenol can be alkylated using ethylene oxide under basic conditions to introduce the hydroxyethoxy group.
  • Esterification: The reaction of phenol with ethylene glycol in the presence of acid catalysts can yield the desired product.
  • Hydrolysis of Ethoxy Derivatives: Starting from ethoxy derivatives of phenol, hydrolysis can yield 2-(2-Hydroxyethoxy)phenol.

Each method varies in efficiency and yield, with direct alkylation often being favored for its simplicity and effectiveness .

2-(2-Hydroxyethoxy)phenol finds applications across various fields:

  • Cosmetics and Personal Care Products: Due to its antioxidant properties, it is often included in formulations aimed at skin protection.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly for antioxidant and anti-inflammatory therapies.
  • Industrial

Studies on the interactions of 2-(2-Hydroxyethoxy)phenol with other molecules have revealed significant insights into its reactivity and potential applications. For instance:

  • Hydrogen Bonding: The presence of hydroxyl groups allows for strong hydrogen bonding interactions with other polar molecules, which can enhance solubility and stability in formulations.
  • Complex Formation: Interaction with metal ions or other organic compounds can lead to the formation of complexes that exhibit unique properties beneficial for catalysis or material science.

These interactions underscore the compound's potential utility in various chemical processes and formulations .

Several compounds share structural similarities with 2-(2-Hydroxyethoxy)phenol. Here is a comparison highlighting their unique features:

Compound NameChemical FormulaKey Features
2-EthoxyphenolC₈H₁₀O₂Lacks an additional hydroxy group; used as a solvent.
4-(2-Hydroxyethoxy)phenolC₈H₁₀O₃Similar structure but differs in substitution pattern; shows distinct biological activity.
CatecholC₆H₆O₂Two hydroxyl groups on adjacent carbons; higher reactivity but less solubility compared to 2-(2-Hydroxyethoxy)phenol.

The unique combination of a hydroxy group and an ethoxy chain in 2-(2-Hydroxyethoxy)phenol provides distinct physical and chemical properties that set it apart from these similar compounds .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-78-3

Wikipedia

Phenol, 2-(2-hydroxyethoxy)-

General Manufacturing Information

Phenol, 2-(2-hydroxyethoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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